molecular formula C16H20N2O4S B7355662 3-[(2R)-1-(4-methoxy-3,5-dimethylphenyl)sulfonylpyrrolidin-2-yl]-1,2-oxazole

3-[(2R)-1-(4-methoxy-3,5-dimethylphenyl)sulfonylpyrrolidin-2-yl]-1,2-oxazole

Cat. No. B7355662
M. Wt: 336.4 g/mol
InChI Key: RAJBJQUZLJORHO-OAHLLOKOSA-N
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Description

3-[(2R)-1-(4-methoxy-3,5-dimethylphenyl)sulfonylpyrrolidin-2-yl]-1,2-oxazole is a novel compound that has been gaining attention in the scientific community due to its potential applications in various research fields. This compound is a pyrrolidine derivative that contains an oxazole ring and a sulfonyl group. It has been synthesized using various methods and has been found to exhibit interesting biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 3-[(2R)-1-(4-methoxy-3,5-dimethylphenyl)sulfonylpyrrolidin-2-yl]-1,2-oxazole is not fully understood. However, it is believed to act by inhibiting certain enzymes and proteins that are involved in various cellular processes. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. It has also been found to inhibit the replication of certain viruses by targeting viral proteins.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits interesting biochemical and physiological effects. For example, it has been found to reduce inflammation in animal models of inflammatory diseases. It has also been found to inhibit the growth of cancer cells in vitro and in vivo. In addition, it has been found to exhibit activity against certain bacteria and fungi.

Advantages and Limitations for Lab Experiments

The advantages of using 3-[(2R)-1-(4-methoxy-3,5-dimethylphenyl)sulfonylpyrrolidin-2-yl]-1,2-oxazole in lab experiments include its potential anti-inflammatory, anti-cancer, and anti-viral properties. However, its limitations include the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the research of 3-[(2R)-1-(4-methoxy-3,5-dimethylphenyl)sulfonylpyrrolidin-2-yl]-1,2-oxazole. One potential direction is to study its potential applications in the treatment of inflammatory diseases, such as arthritis and inflammatory bowel disease. Another potential direction is to study its potential applications in the treatment of cancer, particularly in combination with other anti-cancer agents. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of 3-[(2R)-1-(4-methoxy-3,5-dimethylphenyl)sulfonylpyrrolidin-2-yl]-1,2-oxazole has been reported in scientific literature using different methods. One of the most common methods involves the reaction of 4-methoxy-3,5-dimethylbenzenesulfonyl chloride with pyrrolidine in the presence of a base, followed by cyclization with oxalyl chloride in the presence of a base. The resulting product is then purified using column chromatography.

Scientific Research Applications

The compound 3-[(2R)-1-(4-methoxy-3,5-dimethylphenyl)sulfonylpyrrolidin-2-yl]-1,2-oxazole has been found to have potential applications in various research fields. It has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties. In addition, it has been found to exhibit activity against certain bacteria and fungi.

properties

IUPAC Name

3-[(2R)-1-(4-methoxy-3,5-dimethylphenyl)sulfonylpyrrolidin-2-yl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4S/c1-11-9-13(10-12(2)16(11)21-3)23(19,20)18-7-4-5-15(18)14-6-8-22-17-14/h6,8-10,15H,4-5,7H2,1-3H3/t15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAJBJQUZLJORHO-OAHLLOKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)S(=O)(=O)N2CCCC2C3=NOC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1OC)C)S(=O)(=O)N2CCC[C@@H]2C3=NOC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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